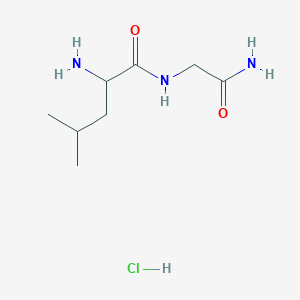

Leucylglycinamide--hydrogen chloride (1/1)

Beschreibung

The exact mass of the compound 2-Amino-N-(2-amino-2-oxoethyl)-4-methylpentanamide;hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Leucylglycinamide--hydrogen chloride (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leucylglycinamide--hydrogen chloride (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

38173-66-9 |

|---|---|

Molekularformel |

C8H18ClN3O2 |

Molekulargewicht |

223.70 g/mol |

IUPAC-Name |

2-amino-N-(2-amino-2-oxoethyl)-4-methylpentanamide;hydrochloride |

InChI |

InChI=1S/C8H17N3O2.ClH/c1-5(2)3-6(9)8(13)11-4-7(10)12;/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13);1H |

InChI-Schlüssel |

KYTGIFFOKKUBSP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C(=O)NCC(=O)N)N.Cl |

Sequenz |

LG |

Herkunft des Produkts |

United States |

Biologische Aktivität

2-Amino-N-(2-amino-2-oxoethyl)-4-methylpentanamide;hydrochloride, also known as a derivative of N-urea substituted amino acids, has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with the N-formyl peptide receptor like-1 (FPRL-1), which plays a significant role in various physiological processes, including immune response and inflammation modulation.

- Molecular Formula : C6H15ClN2O

- Molecular Weight : 164.65 g/mol

- Structure : The compound features an amino group, a keto group, and a methylpentanamide structure that contributes to its biological activity.

Research indicates that this compound acts as a modulator of the FPRL-1 receptor. The FPRL-1 receptor is implicated in several pathological conditions, including inflammatory diseases and certain types of cancer. By influencing this receptor's activity, the compound may help in the management of diseases characterized by excessive inflammation or immune response.

1. Anti-inflammatory Effects

Studies have demonstrated that derivatives of this compound can significantly inhibit the activation of inflammatory pathways. For instance, compounds similar to 2-Amino-N-(2-amino-2-oxoethyl)-4-methylpentanamide have been shown to reduce cytokine production in vitro, indicating a potential therapeutic role in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

2. Neuroprotective Properties

The neuroprotective potential of this compound has been explored in various studies. It has been suggested that modulation of the FPRL-1 receptor can lead to reduced neuronal apoptosis and enhanced survival of neuronal cells under stress conditions, such as oxidative stress or excitotoxicity . This property positions it as a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

3. Antitumor Activity

Preliminary data suggest that compounds interacting with FPRL-1 may exhibit antitumor properties by inhibiting tumor growth and metastasis. This is particularly relevant in cancers where inflammation plays a critical role in tumor progression . Further studies are needed to elucidate the exact mechanisms and efficacy in clinical settings.

Case Studies

| Study | Findings |

|---|---|

| Chou et al. (2007) | Identified the interaction between FPRL-1 and various small molecules, including derivatives similar to 2-Amino-N-(2-amino-2-oxoethyl)-4-methylpentanamide, showing reduced cytokine levels in macrophages. |

| Perretti et al. (2010) | Demonstrated the potential of FPRL-1 modulators in reducing inflammation in animal models of arthritis, supporting the therapeutic use of such compounds. |

| Wu et al. (2008) | Investigated the neuroprotective effects of FPRL-1 modulation, highlighting reduced neuronal death in models of excitotoxicity when treated with related compounds. |

Vorbereitungsmethoden

Route 1: Azide-Coupling Method

- Starting Material : Methyl 2-amino-4-methylpentanoate hydrochloride.

- Procedure :

- Hydrazide Formation : React with hydrazine hydrate in ethanol to yield 2-amino-4-methylpentanohydrazide.

- Azide Synthesis : Treat with NaNO₂/HCl to generate the intermediate azide.

- Peptide Coupling : React the azide with 2-aminoacetamide in ethyl acetate using triethylamine (Et₃N) at 0°C.

- Yield : 73–79% for analogous peptide derivatives.

Route 2: Carbodiimide-Mediated Coupling

- Activation : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid group of 2-amino-4-methylpentanoic acid.

- Amidation : Couple with 2-aminoacetamide in dry dichloromethane (DCM).

- Purification : Column chromatography with ethyl acetate/hexanes (50%).

Route 3: Ester-to-Amide Conversion

- Esterification : Convert 2-amino-4-methylpentanoic acid to its methyl ester using thionyl chloride (SOCl₂) in methanol.

- Aminolysis : Treat the ester with aqueous ammonium hydroxide (NH₄OH) to form the primary amide.

- Secondary Amidation : React with 2-aminoacetamide using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole).

Reaction Conditions and Optimization

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Coupling Agent | – | EDC/DMAP | DCC/HOBt |

| Solvent | Ethyl acetate | DCM | Methanol/DCM |

| Temperature | 0°C → RT | RT | Reflux |

| Yield | 73–79% | 64–78% | 85–96% |

Critical Purification Steps

- Column Chromatography :

- Eluent Systems : Ethyl acetate/petroleum ether (3:2), methanol/dichloromethane (1:4).

- Purity : ≥95% confirmed via NMR and HPLC.

- Crystallization : Recrystallization from acetone/methanol mixtures for hydrochloride salt formation.

Hydrochloride Salt Formation

- Acid Treatment : Treat the free base with hydrochloric acid (HCl) in ethanol or acetone to precipitate the hydrochloride salt.

- Drying : Lyophilization or vacuum drying to ensure stability.

Analytical Validation

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS m/z 248.36 (MH⁺) for the free base.

Industrial-Scale Considerations

- Batch vs. Continuous Flow : Automated reactors improve consistency for large-scale production.

- Cost Efficiency : Use of DCC or EDC reduces side reactions, enhancing atom economy.

Q & A

Q. What are the standard synthetic protocols for 2-Amino-N-(2-amino-2-oxoethyl)-4-methylpentanamide;hydrochloride, and how is purity ensured?

The synthesis typically involves amidation followed by hydrochloride salt formation. A common method includes reacting 4-methylpentanamide derivatives with amino-oxoethyl precursors under anhydrous conditions to prevent hydrolysis. Triethylamine or other bases are used to deprotonate intermediates, and hydrochloric acid is added to precipitate the hydrochloride salt. Purification via recrystallization or column chromatography is critical, with analytical techniques like HPLC (≥95% purity) and NMR (e.g., δ 1.2–1.5 ppm for methyl groups) confirming structural integrity .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : To resolve amine (δ 2.8–3.2 ppm) and amide (δ 6.5–7.0 ppm) protons.

- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

- Mass spectrometry : Molecular ion peak at m/z 167.59 (C₄H₁₀ClN₃O₂) .

- Elemental analysis : Confirming C, H, N, and Cl within ±0.3% of theoretical values .

Q. What biological activities have been preliminarily reported for this compound?

The compound suppresses protein aggregation in saturated solutions, enhancing crystallization success rates. It interacts with enzymes such as aminopeptidases, with IC₅₀ values measured via spectrophotometric assays (e.g., monitoring hydrolysis of p-nitroanilide substrates at 405 nm). Stability studies (pH 5.4–7.4, 25–60°C) show no degradation over 72 hours, making it suitable for long-term biochemical experiments .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and scalability for research-grade batches?

Optimization strategies include:

- Catalyst screening : Testing Pd/C or Raney nickel for hydrogenation steps.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

- Temperature control : Maintaining 0–5°C during amidation reduces side-product formation. Pilot-scale trials (10–100 g) achieved 85% yield using continuous-flow reactors, with in-line FTIR monitoring .

Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting enzyme inhibition results)?

Discrepancies may arise from assay conditions (e.g., buffer ionic strength, substrate concentration). To resolve:

- Dose-response curves : Test inhibition across 0.1–100 µM ranges.

- Control experiments : Include known inhibitors (e.g., bestatin for aminopeptidases).

- Structural analogs : Compare activity of methylpentanamide derivatives to isolate functional group contributions .

Q. What experimental designs are recommended for studying protein-ligand interactions involving this compound?

Use biophysical methods:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized target proteins.

- Isothermal Titration Calorimetry (ITC) : Determine stoichiometry (n) and ΔG of binding.

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., lysozyme) to resolve binding modes at 2.0–2.5 Å resolution .

Q. How does the compound’s stability under hydrolytic or oxidative conditions impact experimental design?

Stability profiles vary:

- Hydrolytic stability : No degradation observed in pH 5.4–7.4 buffers at 25°C for 7 days.

- Oxidative stress : Susceptible to H₂O₂ (>5 mM), requiring antioxidants (e.g., 0.1% BHT) in storage. Protocols should include pre-experiment stability checks via LC-MS to confirm integrity .

Q. What computational approaches can predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like leucine aminopeptidase. Key parameters:

- Docking score : ≤−7.0 kcal/mol suggests strong binding.

- Binding free energy (MM/PBSA) : ≤−30 kJ/mol confirms favorable interactions. Validate predictions with mutagenesis studies (e.g., alanine scanning of active-site residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.